![molecular formula C19H19ClN6O4 B2986078 ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate CAS No. 927618-25-5](/img/structure/B2986078.png)

ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

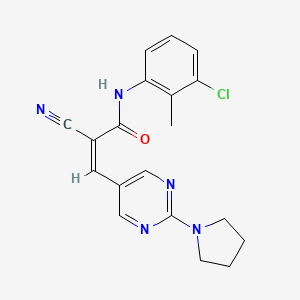

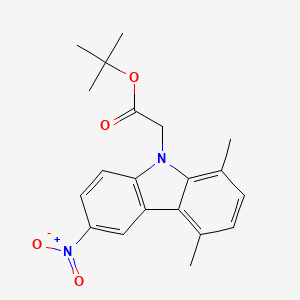

The compound is a complex organic molecule that includes a 1,2,4-triazine ring structure . The 1,2,4-triazine ring is a six-membered heterocyclic compound with three nitrogen atoms . This structure is found in many biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazines generally involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches .Molecular Structure Analysis

The molecular structure of similar compounds involves a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . The exact structure of the requested compound would depend on the specific arrangement and bonding of its atoms .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazines can be quite diverse, depending on the specific substituents attached to the ring . The reactions could involve the formation or breaking of the triazine ring, or reactions at the substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, ethyl (4-chlorophenyl)acetate, a somewhat related compound, is a colorless to pale yellow liquid with a density of 1.178g/cm3, a boiling point of 249-250 ° C, and a relative molecular mass of 196.65 .Scientific Research Applications

- Evidence : Literature suggests that certain 1,2,4-triazole derivatives exhibit antiviral properties. For example, Taribavirin (also known as viramidine), a triazole-based compound, is active against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever .

- Findings : Novel triazole-pyrimidine hybrids (similar in structure to Compound X) have demonstrated neuroprotective properties. They reduce neuronal death and protect against conditions like Alzheimer’s, Parkinson’s, and traumatic brain injury .

- Evidence : Some triazole-pyrimidine hybrids (including Compound X analogs) exhibit anti-neuroinflammatory effects by reducing nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in microglia cells .

- Observations : Certain synthesized triazole derivatives show selectivity against cancer cell lines .

Antiviral Activity

Neuroprotective Effects

Anti-Inflammatory Activity

Cancer Research

Thermal Stability Assessment

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazine derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to exhibit antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities, among others . Some 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

Mode of Action

The mode of action of 1,2,4-triazine derivatives is often related to their ability to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O4/c1-4-30-14(27)10-26-18-21-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(22-26)11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXVOBQMZKPFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)